molecular formula C22H30ClNO2 B2852211 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217832-19-3

1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2852211
CAS No.: 1217832-19-3
M. Wt: 375.94
InChI Key: YOROGJBJNPPMIR-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is an organic compound belonging to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

  • Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.

  • Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.

  • Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:

  • Use of continuous flow reactors to ensure efficient mixing and temperature control.

  • Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

  • Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.

Common Reagents and Conditions::
  • Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst

  • Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products Formed::
  • Oxidation: Ketones, Aldehydes

  • Reduction: Various biphenyl derivatives

  • Substitution: N-alkylated or O-alkylated products

Scientific Research Applications

Chemistry::

  • Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.

Biology::
  • Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.

Medicine::
  • Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.

Industry::
  • Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.

Mechanism of Action

The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:

  • In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.

  • In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.

Comparison with Similar Compounds

Comparison with Other Biphenyl Derivatives::

  • 1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol: Has similar chemical properties but different reactivity due to the position of the ether linkage.

  • 4-([1,1'-Biphenyl]-4-yl)butan-2-ol: Shares a similar structural backbone but with a different alkyl chain length, affecting its solubility and reactivity.

Highlighting Uniqueness::
  • The presence of the 2,6-dimethylpiperidin-1-yl group provides distinct steric and electronic effects, making 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride unique in its interactions and applications.

List of Similar Compounds::
  • 1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol

  • 4-([1,1'-Biphenyl]-4-yl)butan-2-ol

  • 1-(4-Bromophenoxy)-2-propanol

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOROGJBJNPPMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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